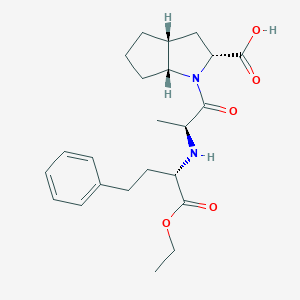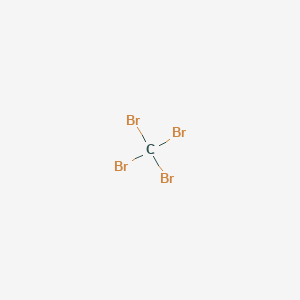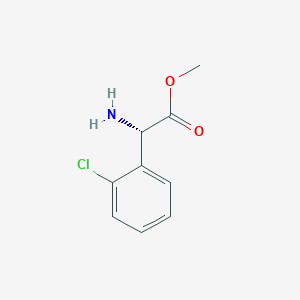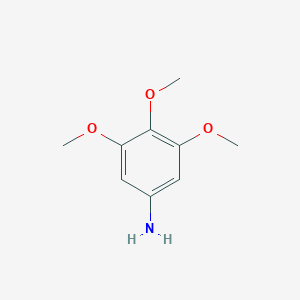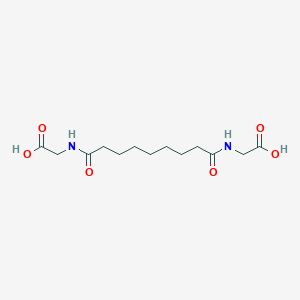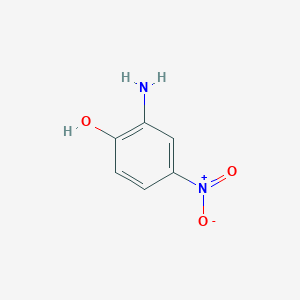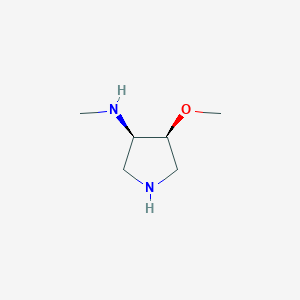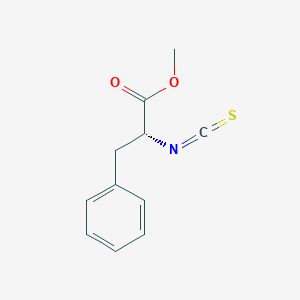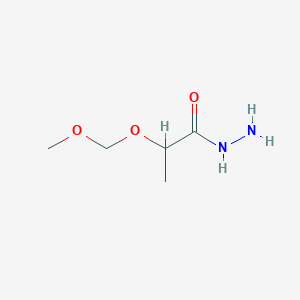
3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Description
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one has been a subject of interest in various studies. For instance, the molecular structure of 3,4-dimethylenehexa-1,5-diene ( dendralene) was determined in the gas phase using electron diffraction and ab initio calculations. This compound was found to have a single conformer with C(2) symmetry and two almost planar, anti butadiene groups oriented at a specific dihedral angle. The study provided detailed experimental structural parameters, which are crucial for understanding the molecular geometry and potential reactivity of such compounds .
Synthesis Analysis
Synthetic pathways for related compounds have been explored in the literature. For example, the synthesis of 3β-tert-butyldimethylsiloxy-22-phenylthio-23,24-bisnorchola-5,9(11)-diene was described, starting from 17-ethylenedioxy-3-acetoxyandrosta-3,5-dien-11-one. The synthesis involved the introduction of an ethylene unit and a Lewis acid-catalyzed ene reaction, leading to a stereochemically pure product. This process demonstrates the complexity and precision required in the synthesis of steroid derivatives with specific unsaturation or skeletal structures .
Chemical Reactions Analysis
Chemical reactions involving compounds with similar structures to 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one have been studied, such as the photodimerization of 17β-hydroxy-estra-4,9(10)-dien-3-one. Upon irradiation with ultraviolet light, this compound underwent dimerization across the α,β-olefinic bond, leading to a dimeric product. The structure of the dimer was analyzed, providing insights into the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized through various analytical techniques. X-ray analysis of 3β,6β-dimethoxy-5β,19-cycloandrostan-17-one N-acetyl-p-bromobenzenesulphonylhydrazone revealed the conformation of the steroid rings and the displacement of specific atoms from the plane defined by other atoms in the structure. This information is vital for understanding the behavior of these molecules in different environments and their potential interactions with other chemical entities .
Scientific Research Applications
Synthetic Advances Toward Heterosuperbenzenes
Researchers have demonstrated the utility of cycloaddition reactions for generating selectively functionalized hexaarylbenzenes, which serve as precursors for constructing complex polyphenylene structures. The oxidative cyclodehydrogenation of dimethoxy hexaphenylbenzene leads to the formation of a spirocyclic dienone, further rearranged to yield N-heterosuperbenzene, showcasing a method for creating heteroatom-containing polyphenylenes with potential applications in materials science and nanotechnology (Gregg et al., 2006).
Polycyclic Compounds from Diels-Alder Reaction
The study on polycyclic compounds derived from Diels-Alder reactions highlights the conformational characteristics of hetero-oxygen-containing rings, offering insights into the synthesis and structural analysis of complex organic molecules. This work emphasizes the importance of understanding molecular interactions and conformations in designing new chemical entities (Zukerman-Schpector et al., 2001).
Synthesis of Steroidal Intermediates
The synthesis of steroidal intermediates with specific unsaturation or seco skeletons demonstrates the role of chemical synthesis in generating precursors for further development into therapeutic agents or materials with unique properties. This research showcases the synthesis techniques and strategies to achieve desired molecular configurations, which are crucial in the development of new compounds (Nagai et al., 2018).
properties
IUPAC Name |
(8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h8,16-17H,4-7,9-12H2,1-3H3/t16-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAIJNHLPFTRM-AOIWGVFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268887 | |
| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |
CAS RN |
10109-76-9 | |
| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-5(10),9(11)-dien-17-one, 3,3-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



